2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a benzothiazole ring fused with an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. This reaction often requires acidic conditions and can be catalyzed by hydrochloric acid or other strong acids.
Attachment of Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a furan-containing reagent under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole-furan intermediate with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and microwave irradiation, can also be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C)
Substitution: Halogenated reagents, strong bases like sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole and furan derivatives
Scientific Research Applications
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s fluorescence properties make it useful in the development of imaging reagents and electroluminescent devices.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of reactive oxygen species, leading to oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the furan and acetamide groups.
Benzothiazole Sulfones: Similar oxidation products with different functional groups.
Furan Derivatives: Compounds with similar furan rings but different substituents.
Uniqueness
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combined benzothiazole and furan structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H13N3O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13N3O2S2/c15-9-3-4-11-12(6-9)21-14(17-11)20-8-13(18)16-7-10-2-1-5-19-10/h1-6H,7-8,15H2,(H,16,18) |
InChI Key |
RNKMSLYUKBOSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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